![molecular formula C15H16 B1265403 2,4,6-Trimethylbiphenyl CAS No. 3976-35-0](/img/structure/B1265403.png)
2,4,6-Trimethylbiphenyl
Overview
Description
2,4,6-Trimethylbiphenyl (TMBP) is a hydrocarbon molecule composed of two benzene rings linked by a single methylene group. It is a nonpolar, colorless liquid with a boiling point of 248.6 °C and a melting point of -45.2 °C. It is a versatile compound that has been used in a variety of applications, ranging from fuel additives to pharmaceuticals.
Scientific Research Applications
Molecular Structure Analysis
- Häfelinger and Strähle (1976) determined the space group and molecular structure of 4-iodo-2′,4′,6′-trimethylbiphenyl, finding a significant twist between the phenyl rings, which has implications for understanding the structural dynamics of related compounds (Häfelinger & Strähle, 1976).
Chemical Synthesis and Characterization
- Tokitoh, Arai, Okazaki, and Nagase (1997) synthesized a stable dibismuthene containing 2,4,6-trimethylphenyl groups, demonstrating the compound's ability to form a double bond between two bismuth atoms. This synthesis contributes to the field of organometallic chemistry (Tokitoh, Arai, Okazaki & Nagase, 1997).
Applications in Sediment Analysis
- Li, Zhong, Shi, Zhu, and Tang (2013) investigated trimethyldibenzothiophenes and their relation to trimethylbiphenyls, proposing a new maturity indicator for sedimentary source rocks based on the analysis of these compounds. This research enhances our understanding of organic geochemistry in sedimentary environments (Li, Zhong, Shi, Zhu & Tang, 2013).
Contribution to Organic Chemistry
- Huang, Li, Leung, and Hayashi (2014) discussed the enantioselective synthesis of diarylphosphinites, using 2,4,6-trimethylphenylphosphine, which is significant for the development of chiral phosphine ligands in asymmetric catalysis (Huang, Li, Leung & Hayashi, 2014).
properties
IUPAC Name |
1,3,5-trimethyl-2-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-9-12(2)15(13(3)10-11)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUYUULLQLNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192841 | |
Record name | 2,4,6-Trimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbiphenyl | |
CAS RN |
3976-35-0 | |
Record name | 2,4,6-Trimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the Carbon-13 NMR chemical shifts of the methyl groups in 2,4,6-Trimethylbiphenyl different from those in 2,2′-dimethylbiphenyl and 2,2′,6,6′-tetramethylbiphenyl?
A1: The research paper "Carbon-13 Magnetic Resonance Chemical Shifts in Alkylbiphenyls" [] investigates the structural nuances of various alkyl biphenyls using Carbon-13 NMR. One key finding relates to the chemical shifts observed in the methyl groups of different biphenyl configurations.
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